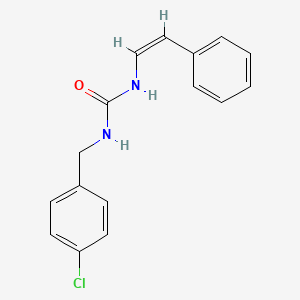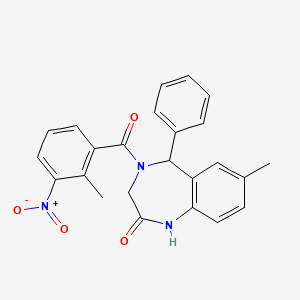
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide: is a complex organic compound featuring a pyridine ring, a thiazole ring, and a sulfonamide group
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity . For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others may interact with specific receptors or proteins to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives may inhibit the synthesis of certain proteins, while others may interfere with signal transduction pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine and thiazole rings. The sulfonamide group is then added using appropriate sulfonating agents.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new drugs or therapeutic agents.
Medicine: The compound's sulfonamide group makes it a candidate for pharmaceutical applications. It can be used to develop drugs that target specific enzymes or receptors in the body, potentially leading to new treatments for diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide
N-(2-(2-(pyridin-4-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide
N-(2-(2-(pyridin-3-yl)thiazol-5-yl)ethyl)propane-1-sulfonamide
Uniqueness: The uniqueness of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide lies in its specific arrangement of the pyridine and thiazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects due to the position of the substituents on the pyridine ring.
Propiedades
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-2-8-20(17,18)15-7-5-12-10-19-13(16-12)11-4-3-6-14-9-11/h3-4,6,9-10,15H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBGQBLMOPDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)




![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)


amine](/img/structure/B2824167.png)


![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)
